![molecular formula C9H15NO2 B3030024 2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide CAS No. 85620-85-5](/img/structure/B3030024.png)
2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide
Overview
Description
2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic intermediate used in the preparation of various chemical compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide has several scientific research applications. It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a reagent in organic chemistry reactions, including cross-coupling reactions, nucleophilic additions, and Grignard reactions. Additionally, this compound is used as a solvent in various chemical reactions and as a stabilizer for certain chemical compounds.
Mechanism of Action
The mechanism of action of 2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide is not fully understood. However, it is believed to act as a nucleophile in organic chemistry reactions, including cross-coupling reactions, nucleophilic additions, and Grignard reactions. Additionally, this compound is believed to act as a solvent and stabilizer for certain chemical compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide. However, it is believed to be non-toxic and non-carcinogenic. It is also believed to have low environmental impact and is biodegradable.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide in lab experiments include its high yield, purity, and versatility in organic chemistry reactions. Additionally, it is non-toxic, non-carcinogenic, and has low environmental impact. However, the limitations of using this compound include its limited research on its biochemical and physiological effects and its high cost compared to other solvents and reagents.
Future Directions
Future research on 2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide could focus on its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research could be conducted on its mechanism of action and biochemical and physiological effects. Future research could also focus on developing more cost-effective synthesis methods for this compound and exploring its potential use as a green solvent and stabilizer for certain chemical compounds.
In conclusion, 2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide is a synthetic intermediate used in the preparation of various chemical compounds. This paper provided an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound. Further research on this compound could lead to the development of new pharmaceuticals and agrochemicals and the exploration of its potential as a green solvent and stabilizer for certain chemical compounds.
properties
IUPAC Name |
2-[(3R)-3,6-dihydro-2H-pyran-3-yl]-N,N-dimethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10(2)9(11)6-8-4-3-5-12-7-8/h3-4,8H,5-7H2,1-2H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULYYHZZVGDXPB-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1COCC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C[C@H]1COCC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215133 | |
Record name | 2H-Pyran-3-acetamide, 3,6-dihydro-N,N-dimethyl-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(R)-3,6-Dihydro-2H-pyran-3-YL-N,N-dimethyl-acetamide | |
CAS RN |
85620-85-5 | |
Record name | 2H-Pyran-3-acetamide, 3,6-dihydro-N,N-dimethyl-, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85620-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-3-acetamide, 3,6-dihydro-N,N-dimethyl-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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